molecular formula C18H23ClN6OS B12236847 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine

Cat. No.: B12236847
M. Wt: 406.9 g/mol
InChI Key: FIOPQWVMOFKJAW-UHFFFAOYSA-N
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Description

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine with piperazine.

    Attachment of the Chloropyrimidine Group: This can be done via a coupling reaction using a chloropyrimidine derivative.

    Addition of the Methylsulfanyl Group: This step typically involves a thiolation reaction using a suitable thiol reagent.

    Incorporation of the Oxan-4-yl Group: This can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The chloropyrimidine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.

    5-Bromo-2-(piperazin-1-yl)pyrimidine: Another pyrimidine derivative with a piperazine moiety.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with similar functional groups and potential biological activity.

Uniqueness

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C18H23ClN6OS

Molecular Weight

406.9 g/mol

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methylsulfanyl-6-(oxan-4-yl)pyrimidine

InChI

InChI=1S/C18H23ClN6OS/c1-27-18-22-15(13-2-8-26-9-3-13)10-16(23-18)24-4-6-25(7-5-24)17-20-11-14(19)12-21-17/h10-13H,2-9H2,1H3

InChI Key

FIOPQWVMOFKJAW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Cl)C4CCOCC4

Origin of Product

United States

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